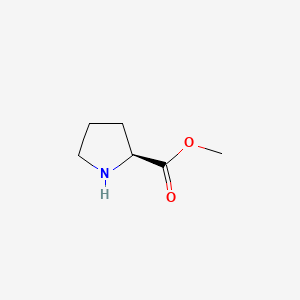

Methyl L-prolinate

Overview

Description

“Methyl L-prolinate” is a chemical compound with the molecular formula C6H11NO2 . It is an important chemical raw material used in organic synthetic materials . It is also known by other names such as “L-Proline methyl ester”, “(S)-methyl pyrrolidine-2-carboxylate”, and "(S)-proline-methyl-ester" .

Synthesis Analysis

“Methyl L-prolinate” can be used as a building block in peptide synthesis . It can also act as a catalyst to synthesize 3,4-dihydropyrimidin-2-(1H)-ones via Biginelli condensation reaction with aryl aldehydes, methyl acetoacetate, and urea .

Molecular Structure Analysis

The molecular structure of “Methyl L-prolinate” consists of 6 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . It has an average mass of 129.157 Da and a mono-isotopic mass of 129.078979 Da .

Chemical Reactions Analysis

“Methyl L-prolinate” can be used as a reactant to prepare prolylproline .

Physical And Chemical Properties Analysis

“Methyl L-prolinate” has a density of 1.1±0.1 g/cm3, a boiling point of 169.9±33.0 °C at 760 mmHg, and a vapour pressure of 1.5±0.3 mmHg at 25°C . It has a molar refractivity of 32.7±0.3 cm3, a polar surface area of 38 Å2, and a molar volume of 122.4±3.0 cm3 .

Scientific Research Applications

Field

Application Summary

L-proline analogues, including Methyl L-prolinate, have been used as valuable reagents for studying cellular metabolism and the regulation of macromolecule synthesis in both prokaryotic and eukaryotic cells .

Methods and Procedures

These analogues are transported into cells via amino acid permeases (transporters). Once inside a cell, the analogues compete with naturally occurring amino acids for incorporation into nascent proteins, resulting in protein misfolding .

Results or Outcomes

The accumulation of abnormal or misfolded proteins, in turn, inhibits cell growth. The addition of certain amino acid analogues causes a rapid increase in the synthesis of heat shock proteins in cells .

Interaction with Lipid Oxidation Products in Dry and Low-Moisture Foods

Field

Application Summary

L-proline, and by extension Methyl L-prolinate, could interact with lipid oxidation products, potentially modifying their formation and reaction path .

Methods and Procedures

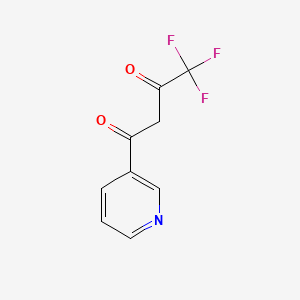

A study investigated the interaction between L-proline and the oxidation products of methyl linoleate in a dry system. The formation of methyl linoleate oxidation products such as conjugated dienes, hydroperoxide, and hexanal in the absence and presence of varying moles of L-proline at different temperatures was examined .

Results or Outcomes

The results showed that adding proline to methyl linoleate samples stabilized conjugated diene and decreased hydroperoxide and hexanal levels as temperature increased, compared to the control sample .

Microbial Production and Metabolism

Field

Microbiology and Biotechnology

Application Summary

Microorganisms that overproduce L-proline have been obtained by isolating mutants resistant to L-proline analogues . This has applications in industrial production of L-proline and its analogues .

Methods and Procedures

Mutants are isolated that show resistance to the toxic effects of L-proline analogues. These mutants are then cultured and their production of L-proline and its analogues is measured .

Results or Outcomes

The mutants resistant to L-proline analogues were found to overproduce L-proline .

Tuning Biological, Pharmaceutical, or Physicochemical Properties of Peptides

Field

Application Summary

L-proline analogues are promising candidates for tuning the biological, pharmaceutical, or physicochemical properties of naturally occurring or de novo designed peptides .

Methods and Procedures

L-proline analogues are incorporated into peptides during synthesis. The resulting peptides are then tested for their biological, pharmaceutical, or physicochemical properties .

Results or Outcomes

The incorporation of L-proline analogues into peptides can alter their properties, potentially improving their effectiveness or stability .

Antitumor Activity

Field

Application Summary

Certain L-proline analogues, such as l-AZC and 4-l-CHOP, are potent inhibitors of cell growth and have been tested for their antitumor activity in tissue culture and in vivo .

Methods and Procedures

These analogues are introduced into cell cultures or animal models, and their effects on cell growth and tumor development are observed .

Results or Outcomes

These L-proline analogues have shown potential as antitumor agents, inhibiting cell growth .

Organic Synthesis of Pharmaceuticals

Field

Application Summary

Many hydroxyprolines (HOPs), such as 4-l-THOP and cis-4-hydroxy-l-proline (4-l-CHOP), are useful chiral building blocks for the organic synthesis of pharmaceuticals .

Methods and Procedures

These L-proline analogues are incorporated into the synthesis processes of various pharmaceutical compounds .

Results or Outcomes

The incorporation of these L-proline analogues can lead to the production of pharmaceuticals with improved properties .

Safety And Hazards

“Methyl L-prolinate” should be handled with care to avoid contact with skin and eyes, and to avoid breathing in dust, mist, gas, or vapours . Protective equipment should be worn when handling this chemical, and adequate ventilation should be ensured . In case of accidental exposure, immediate medical attention should be sought .

Future Directions

“Methyl L-prolinate” has potential applications in the development of new chemotherapy against Chagas disease . Researchers are exploring the L-Proline uptake as a chemotherapeutic target for T. cruzi, and novel inhibitors containing the amino acid with a linker and a variable region able to block the transporter have been proposed .

properties

IUPAC Name |

methyl (2S)-pyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-9-6(8)5-3-2-4-7-5/h5,7H,2-4H2,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLWYXBNNBYXPPL-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401311462 | |

| Record name | (-)-L-Proline methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401311462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl L-prolinate | |

CAS RN |

2577-48-2 | |

| Record name | (-)-L-Proline methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2577-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl L-prolinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002577482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-L-Proline methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401311462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl L-prolinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.121 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL L-PROLINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0II79F4L0K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

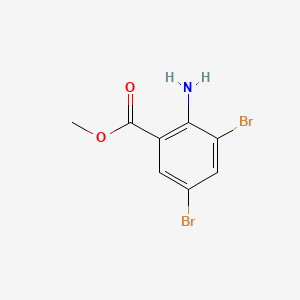

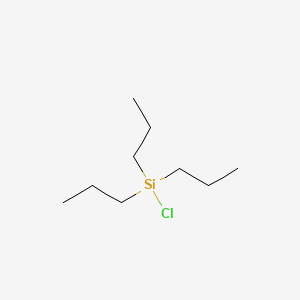

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

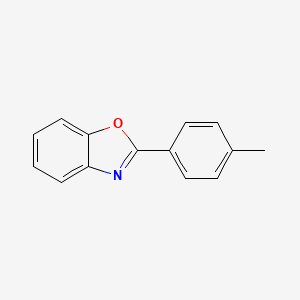

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-sulfamoylphenyl)methyl]acetamide](/img/structure/B1581543.png)